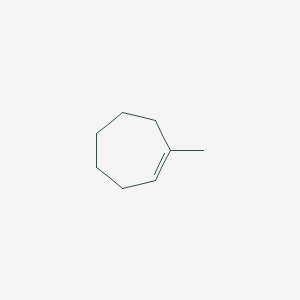

1-Methylcycloheptene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Methylcycloheptene and its derivatives involves various catalytic and chemical processes. For instance, 1-Cyanocycloalkenes, including 1-cyanocycloheptene, have been synthesized through catalytic cyanation of 1-halocycloalkenes, highlighting a method for introducing functional groups into the cycloheptene ring (Funabiki et al., 1983). Additionally, the [6π + 2π]-cycloaddition reaction has been utilized for the synthesis of bicyclo[4.2.1]nona-2,4,7-trienes from 1-methyl-1,3,5-cycloheptatrienes, showcasing the compound's versatility in synthetic chemistry (D’yakonov et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-Methylcycloheptene derivatives has been extensively studied through techniques such as gas electron diffraction and NMR. These studies reveal preferences for certain molecular conformations and provide insights into the compound's structural dynamics. For example, the conformational properties of 1-methyl-1-silacyclohexane were investigated, offering comparative insights into similar cycloheptene structures (Arnason et al., 2002).

Chemical Reactions and Properties

1-Methylcycloheptene undergoes various chemical reactions, including cycloadditions and catalytic transformations. The compound's reactivity has been harnessed for synthesizing complex molecules and understanding reaction mechanisms. A study on the cyanation of 1-halocycloalkenes catalyzed by tetracyanocobaltate(I) demonstrated the compound's utility in organic synthesis (Funabiki et al., 1983).

Physical Properties Analysis

The physical properties of 1-Methylcycloheptene, such as its phase behavior and thermal stability, are crucial for its application in material science and chemistry. Research on liquid-crystalline 1,4-disubstituted cycloheptanes provides insights into the mesophases and electro-optical characteristics of cycloheptene derivatives, highlighting their potential in advanced materials (Karamysheva et al., 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry : A study focused on the synthesis of methyl-substituted cyclohept-2-enyltrimethylstannanes and trimethylsilanes, which are characterised using NMR spectroscopy. This research explores the key conformational characteristics of these compounds and investigates their acidolysis to produce 2H-substituted methylcycloheptene resulting from allylic rearrangement. This γ-anti-SE' process may have synthetically useful applications in functionalising what is sometimes an awkward ring system (Kitching et al., 1988).

Effects on Fruits and Vegetables : Research on 1-methylcyclopropene (1-MCP) shows its impact on the ripening and senescence of fruits and vegetables, both as a research tool and a commercial technology. This study highlights the rapid adoption of 1-MCP by the apple industry and its potential for other fruits and vegetables, indicating its role in maintaining product quality (Watkins, 2006).

Inhibitor of Ethylene Action : Another study reviews 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action, which affects a broad range of fruits, vegetables, and floriculture crops. This research explores the various effects of 1-MCP on respiration, ethylene production, volatile production, chlorophyll degradation, and other physiological aspects (Blankenship & Dole, 2003).

Gas Chromatography : A study investigates the gas chromatographic behavior of the isomeric methylcycloheptenes and methylenecycloheptane. This research indicates the utility of methylcycloheptene in analytical chemistry, particularly in gas chromatography with various stationary phases (Shabtai, 1965).

Combustion and Pyrolysis : The study on methylcyclohexane pyrolysis and combustion provides insights into the combustion chemistry of larger cycloalkanes and practical fuels. The findings contribute to understanding the special formation channels of toluene and benzene in pyrolysis and flame conditions of methylcyclohexane (Wang et al., 2014).

Ethylene Tetramerisation Reaction : Research on the selective tetramerisation of ethylene to 1-octene investigates mechanistic aspects of this novel transformation. This study contributes to understanding the metallacyclic mechanism in operation and the formation of higher 1-alkenes through further ethylene insertion into a metallacycloheptane intermediate (Overett et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methylcycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREBNFRVGNTYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162972 | |

| Record name | 1-Methylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcycloheptene | |

CAS RN |

1453-25-4 | |

| Record name | 1-Methylcycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

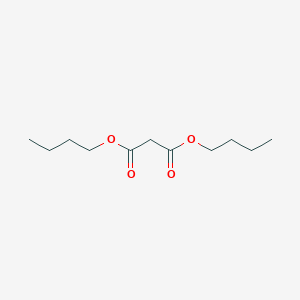

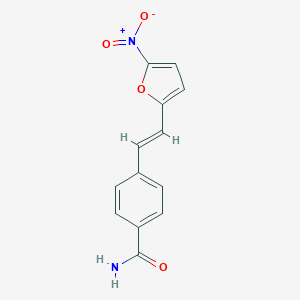

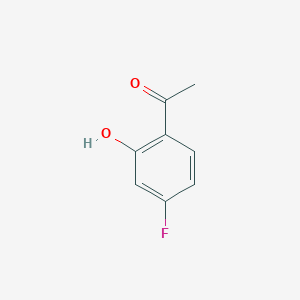

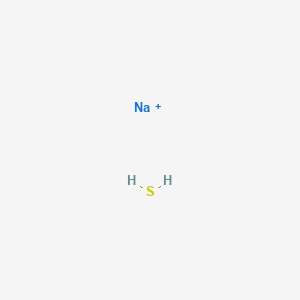

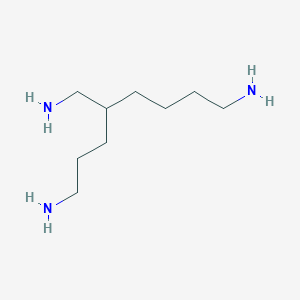

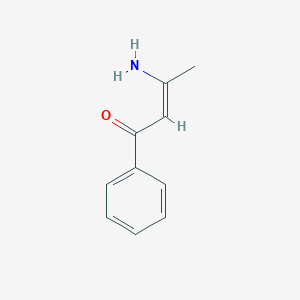

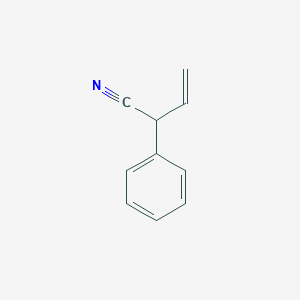

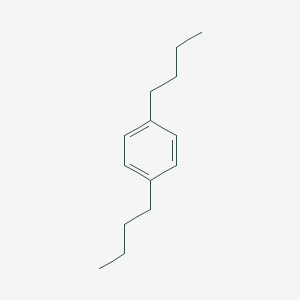

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-methylcycloheptene influence its reactivity with ozone?

A1: 1-Methylcycloheptene, a cyclic alkene, exhibits a high reaction rate with ozone. This reactivity stems from the presence of the carbon-carbon double bond, a characteristic feature of alkenes. The methyl group, due to its electron-donating nature, increases the electron density around the double bond, making it more susceptible to attack by ozone []. This reaction is significant in atmospheric chemistry as it contributes to the formation of secondary organic aerosols.

Q2: How does the presence of a methyl group affect the autoxidation process of cycloalkenes, particularly in the case of 1-methylcycloheptene?

A3: The autoxidation of 1-methylcycloheptene, like other cycloalkenes, involves a reaction with molecular oxygen, leading to the formation of various oxygenated products []. The presence of the methyl group in 1-methylcycloheptene significantly influences the distribution and yield of these oxidation products. It promotes allylic oxidation, leading to the formation of allylic hydroperoxides and their corresponding alcohols and ketones.

Q3: Can 1-methylcycloheptene undergo carbocation rearrangements?

A4: Yes, 1-methylcycloheptene can undergo carbocation rearrangements under specific reaction conditions []. For instance, in the presence of N,N-bis(trifluoromethyl)hydroxylamine and a strong acid catalyst like sulfuric acid, 1-methylcycloheptene yields products that indicate carbocation rearrangement. This suggests that the intermediate carbocation formed during the reaction undergoes structural changes, leading to a mixture of isomers as reaction products.

Q4: Are there any spectroscopic techniques used to characterize the products formed from reactions involving 1-methylcycloheptene?

A5: Yes, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful analytical technique employed to identify and quantify the volatile compounds produced in reactions involving 1-methylcycloheptene []. For example, the essential oil extracted from certain Rutaceae genotypes contains 1-methylcycloheptene as a constituent. GC/MS analysis helps determine the presence and relative abundance of 1-methylcycloheptene and other volatile compounds within the complex mixture of the essential oil.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.